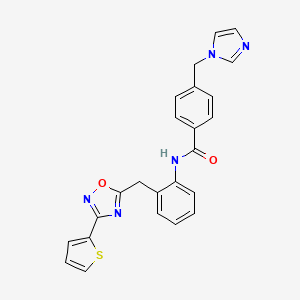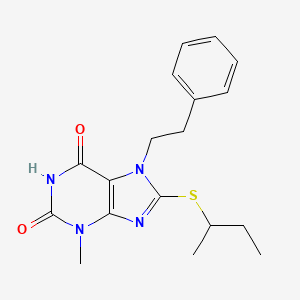
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C20H19FN4O3S and its molecular weight is 414.46. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds containing the imidazole ring, which is structurally similar to the pyrimidine ring in the given compound, have been shown to exhibit antitumor properties . The presence of a substituted benzylthio group, as in the compound , could potentially interact with various cancer cell lines, offering a pathway for the development of new antitumor agents.
Antibacterial and Antifungal Applications
The thioether linkage found in the compound is known to contribute to antibacterial and antifungal activities. This is due to the ability of sulfur-containing compounds to interfere with the proper functioning of bacterial and fungal cell components .
Antiviral Properties
The pyrimidine core of the compound is a key feature in several antiviral drugs. Modifications to this core, such as the addition of a fluorobenzylthio group, could lead to the development of novel antiviral agents with improved efficacy against various viral infections .
Enzyme Inhibition
The structural complexity of the compound suggests potential for enzyme inhibition. By mimicking the transition state of enzyme substrates, compounds like this can serve as competitive inhibitors, which is a valuable trait in drug design for diseases where enzyme activity needs to be controlled .
Anti-inflammatory and Analgesic Effects
The benzamide moiety in the compound is associated with anti-inflammatory and analgesic effects. This could be explored for the development of new pain relief medications, especially for chronic inflammatory conditions .
Antioxidant Potential
The electron-donating amino group and the electron-withdrawing fluorine atom present in the compound might contribute to its antioxidant properties. Such compounds can neutralize free radicals, which are implicated in various diseases and aging processes .
Antidiabetic Activity
Compounds with a pyrimidine scaffold have been investigated for their potential antidiabetic effects. The specific configuration of substituents in the compound could be studied for its ability to modulate blood glucose levels .
Neuroprotective Applications
The compound’s structure suggests potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or protection against neurotoxic agents. This could be significant in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
N-[4-amino-2-[(4-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S/c1-2-28-15-9-5-13(6-10-15)18(26)23-16-17(22)24-20(25-19(16)27)29-11-12-3-7-14(21)8-4-12/h3-10H,2,11H2,1H3,(H,23,26)(H3,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDNOYCPGZKKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2990824.png)
![Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2990825.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2990827.png)
![5-Cyclopropyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990828.png)
![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)

![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)
![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)

![4-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2990841.png)


![1-(2,4-Dimethylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2990846.png)
![1-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2990847.png)